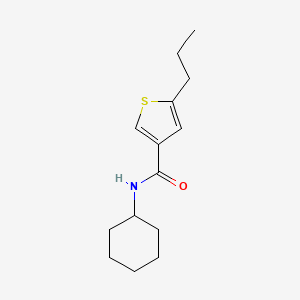![molecular formula C17H17NO3 B6083865 3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone](/img/structure/B6083865.png)
3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter systems. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of the glutamatergic and GABAergic systems, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of the glutamatergic and GABAergic systems, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In vivo studies have demonstrated that this compound can reduce inflammation and pain, protect against neurotoxicity, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This makes it a useful tool for studying the role of acetylcholine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone. One direction is to further explore its potential as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of derivatives of this compound with improved potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone involves a multi-step process that typically begins with the reaction of benzylamine with 5-methyl-2-furfural in the presence of a catalyst. This reaction produces the intermediate 3-(benzylamino)-5-methylfuran-2-carbaldehyde, which is then reacted with ethyl acetoacetate to form the final product.
Propriétés
IUPAC Name |
(5E)-3-(benzylamino)-5-[(5-methylfuran-2-yl)methylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-14(20-12)9-15-10-16(17(19)21-15)18-11-13-5-3-2-4-6-13/h2-9,16,18H,10-11H2,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJIKOPUNENFZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2CC(C(=O)O2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\CC(C(=O)O2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6083792.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)

![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)

![2-ethyl-7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083824.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6083832.png)
![1-cyclopentyl-4-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6083842.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6083851.png)
![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)